3-phenethyl-2-thioxoimidazolidin-4-one
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Overview
Description
3-phenethyl-2-thioxoimidazolidin-4-one is a heterocyclic compound belonging to the thiohydantoin family. Thiohydantoins are known for their diverse pharmacological properties, including antitumor, anticonvulsant, antidepressant, antiviral, and antithrombotic activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenethyl-2-thioxoimidazolidin-4-one typically involves the reaction of aryl isothiocyanates with amino acids or their derivatives in an alkaline medium, followed by treatment with hydrochloric acid . The reaction conditions are carefully controlled to ensure high yields and purity of the final product. For instance, the use of aromatic isothiocyanates with donor substituents can increase the yield of the product up to 90% .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
3-phenethyl-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thioethers.
Substitution: Formation of substituted thiohydantoins.
Scientific Research Applications
3-phenethyl-2-thioxoimidazolidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as an anticancer, antiviral, and anticonvulsant agent.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-phenethyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to bind to the estrogen receptor, modulating its activity and influencing the expression of target genes . This interaction can lead to various biological effects, including anticancer activity.
Comparison with Similar Compounds
Similar Compounds
3-phenyl-2-thioxoimidazolidin-4-one: Similar structure but with a phenyl group instead of a phenethyl group.
2-thioxoimidazolidin-4-one: Lacks the phenethyl group, making it less hydrophobic.
5-methylidene-2-thiohydantoin: Contains a methylidene group, altering its reactivity and biological activity.
Uniqueness
3-phenethyl-2-thioxoimidazolidin-4-one is unique due to its phenethyl group, which enhances its hydrophobicity and potentially its ability to interact with hydrophobic pockets in biological targets. This structural feature may contribute to its distinct pharmacological properties compared to other thiohydantoins .
Properties
IUPAC Name |
3-(2-phenylethyl)-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c14-10-8-12-11(15)13(10)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWMOPMDVYDARG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)N1)CCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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